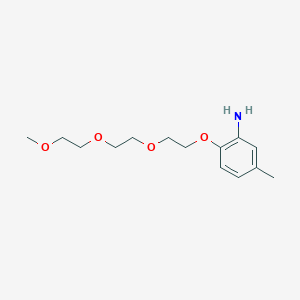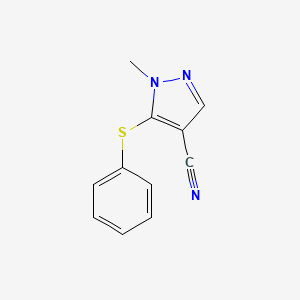
1-Methyl-5-phenylsulfanyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a phenylthio group, and a carbonitrile group
準備方法
The synthesis of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with phenylthiol under specific conditions to introduce the phenylthio group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides in the presence of a base can lead to alkylation of the pyrazole ring.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and amines.
科学的研究の応用
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The phenylthio group can enhance binding affinity to target proteins, while the carbonitrile group can participate in hydrogen bonding or other interactions.
類似化合物との比較
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds such as:
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-Methyl-5-(phenylthio)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
1-Methyl-5-(phenylthio)-1H-pyrazole-4-methanol: Features a hydroxymethyl group instead of a carbonitrile group.
The uniqueness of 1-Methyl-5-(phenylthio)-1H-pyrazole-4-carbonitrile lies in its combination of substituents, which confer specific chemical reactivity and potential biological activity.
特性
CAS番号 |
839732-04-6 |
|---|---|
分子式 |
C11H9N3S |
分子量 |
215.28 g/mol |
IUPAC名 |
1-methyl-5-phenylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3S/c1-14-11(9(7-12)8-13-14)15-10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChIキー |
DBXPWXKCHIKNPB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)C#N)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)

![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)
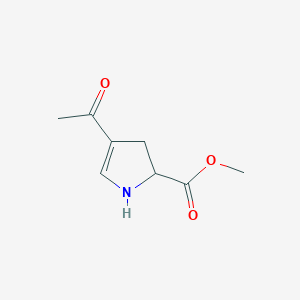
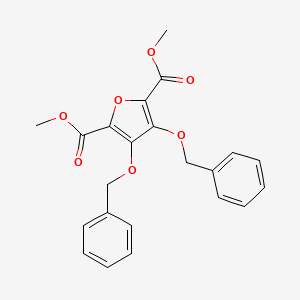

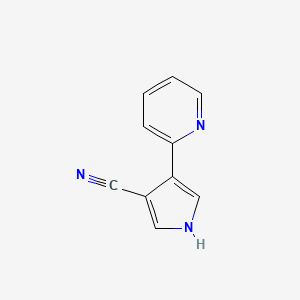
![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
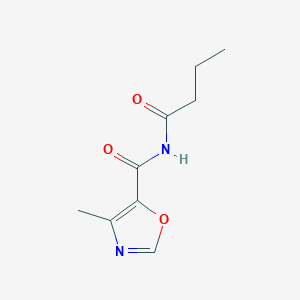
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
